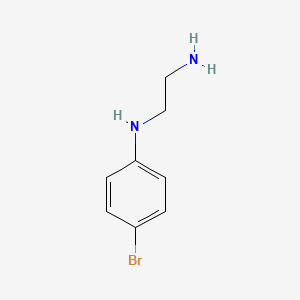![molecular formula C17H15NO4 B7843087 (2E)-3-{4-[(4-methoxyphenyl)carbamoyl]phenyl}prop-2-enoic acid](/img/structure/B7843087.png)
(2E)-3-{4-[(4-methoxyphenyl)carbamoyl]phenyl}prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-{4-[(4-methoxyphenyl)carbamoyl]phenyl}prop-2-enoic acid is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of a methoxyphenyl group and a carbamoyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-{4-[(4-methoxyphenyl)carbamoyl]phenyl}prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline and 4-formylbenzoic acid.
Formation of Intermediate: The 4-methoxyaniline reacts with 4-formylbenzoic acid to form an intermediate Schiff base.
Cyclization and Formation of Final Product: The intermediate undergoes cyclization and subsequent reaction with malonic acid in the presence of a base, such as sodium ethoxide, to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (2E)-3-{4-[(4-methoxyphenyl)carbamoyl]phenyl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Alcohols.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
(2E)-3-{4-[(4-methoxyphenyl)carbamoyl]phenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(4-methoxyphenyl)carbamoyl]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: It can modulate pathways related to inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
Cinnamic Acid Derivatives: Compounds like cinnamic acid and its derivatives share structural similarities.
Methoxyphenyl Compounds: Compounds containing methoxyphenyl groups, such as vanillin.
Uniqueness:
Structural Features: The presence of both a methoxyphenyl group and a carbamoyl group attached to a phenyl ring makes it unique.
Functional Properties: Its specific chemical and biological properties distinguish it from other similar compounds.
Properties
IUPAC Name |
(E)-3-[4-[(4-methoxyphenyl)carbamoyl]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-22-15-9-7-14(8-10-15)18-17(21)13-5-2-12(3-6-13)4-11-16(19)20/h2-11H,1H3,(H,18,21)(H,19,20)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUIQEJEYGURBK-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
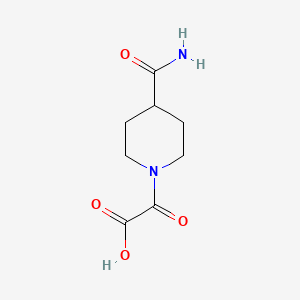
![2-[[2,6-Di(propan-2-yl)phenyl]amino]-2-oxoacetic acid](/img/structure/B7843008.png)
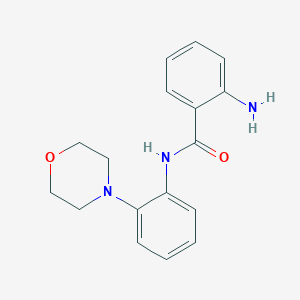
![2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B7843028.png)
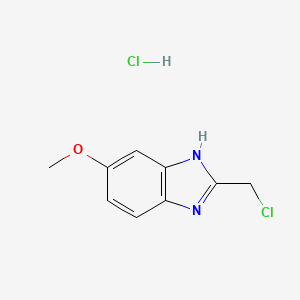
![3-Tert-butylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B7843051.png)
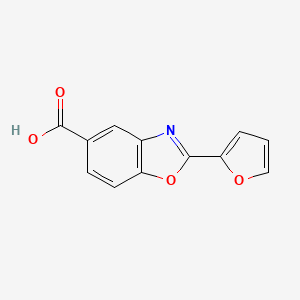
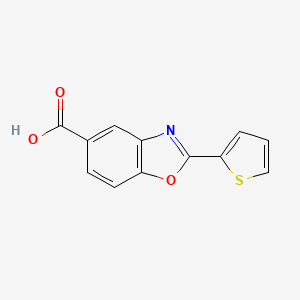
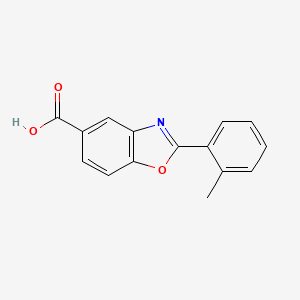
![2-[3-(N,2,2-trimethylpropanamido)phenyl]aceticacid](/img/structure/B7843079.png)
![3-{4-[(4-Methoxyphenyl)carbamoyl]phenyl}propanoicacid](/img/structure/B7843085.png)
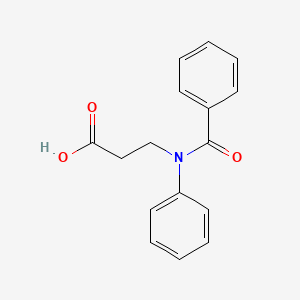
![2-[N-(3,5-dimethylphenyl)-2,2-dimethylpropanamido]acetic acid](/img/structure/B7843093.png)
